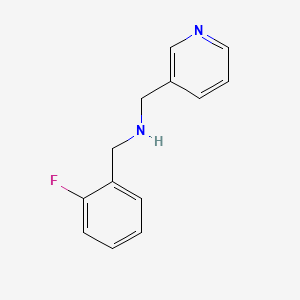![molecular formula C18H19N3O B1299909 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 462068-06-0](/img/structure/B1299909.png)
5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are components of various medicinal agents. The specific structure of this compound suggests potential biological activity, given the presence of a pyridine moiety and an amino-methyl group, which could be involved in various chemical interactions.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, they do provide insight into the synthesis of related quinoline compounds. For example, the regioselective synthesis of tricyclic quinolinones is described, which involves the reaction of 5-amino-3-methyl-1H-pyrazole with dimedone and aldehydes to yield 4,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-ones . This suggests that similar methodologies could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The compound of interest would likely exhibit a planar structure due to the aromatic systems, with potential for tautomeric forms depending on the environment and substituents present. The X-ray crystallographic characterization of a related compound, dimethyl 3-(quinolin-2-yl)indolizine-1,2-dicarboxylate, shows the formation of a five-membered ring between the pyridine ring and the methylene group . This indicates that the molecular structure of quinoline derivatives can be complex and may form additional ring structures under certain conditions.
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be quite varied, depending on the substituents attached to the quinoline core. The addition of dimethyl acetylenedicarboxylate to quinolinone derivatives has been shown to afford compounds with additional ring systems, such as dimethyl 1,2-dihydro-1-methyl-2-oxo-6-(pyrrolidin-1-yl)-1-benzazocine-4,5-dicarboxylate . This suggests that the compound may also undergo similar reactions with electrophiles like dimethyl acetylenedicarboxylate, potentially leading to the formation of new ring structures or functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of methyl groups and a pyridine ring in the compound of interest would likely contribute to its lipophilicity, which could affect its solubility and potential as a drug candidate. The aromatic nature of the quinoline and pyridine rings would also suggest the possibility of π-π interactions, hydrogen bonding, and other non-covalent interactions, which could be relevant in the context of biological activity and binding to target molecules.
科学的研究の応用
Synthesis and Structural Analysis
- Pyridinium ylides in quinoline/indolizine hybrids : A study by Belguedj et al. (2015) explored the reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide, revealing the formation of a five-membered ring between the pyridine ring and the methylene group, which has implications for structural analysis in chemical synthesis (Belguedj et al., 2015).
Antimicrobial Applications
- Synthesis of s-Triazine-Based Thiazolidinones : Patel et al. (2012) synthesized a series of thiazolidinone derivatives, including compounds linked with 1-pyridin-2-yl-piperazine, which showed antimicrobial activity against various bacteria and fungi (Patel et al., 2012).
Antitubercular Applications
- Diversity-Oriented Synthesis for Antitubercular Agents : Kantevari et al. (2011) demonstrated the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, which showed promising antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Anticancer Applications
- Synthesis and Bioactivity of Quinoline Derivatives : Zhang et al. (2003) synthesized 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters, which exhibited cytotoxic activity in various cancer cells (Zhang et al., 2003).
Foodborne Heterocyclic Amines Metabolism
- Metabolism of Foodborne Heterocyclic Aromatic Amines : Beer et al. (2017) investigated the metabolism of heterocyclic aromatic amines by Lactobacillus reuteri, which has implications for understanding the metabolic pathways of these compounds in the human body (Beer et al., 2017).
Synthesis and Catalysis Applications
- Synthesis and Catalysis of Aluminum Complexes : Qiao et al. (2011) researched the reaction of quinolin-8-amine with pyrrole-based ligands, leading to aluminum complexes that catalyze the ring-opening polymerization of ɛ-caprolactone, a significant finding in polymer chemistry (Qiao et al., 2011).
特性
IUPAC Name |
5,7-dimethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-6-13(2)16-8-15(18(22)21-17(16)7-12)11-20-10-14-4-3-5-19-9-14/h3-9,20H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZFAINEFHYPNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)CNCC3=CN=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

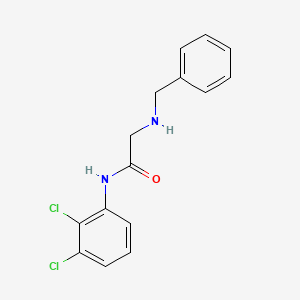
![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)
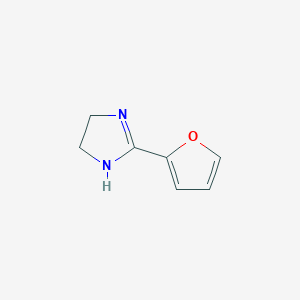
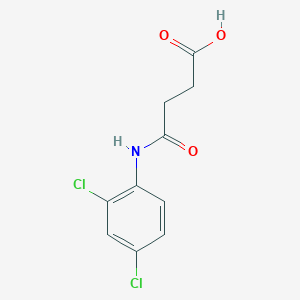
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)
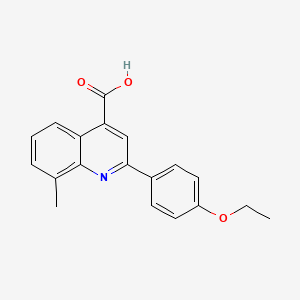
![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)
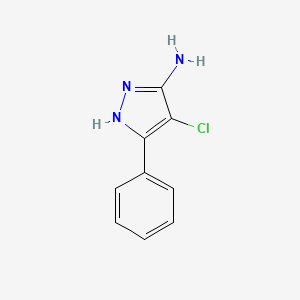
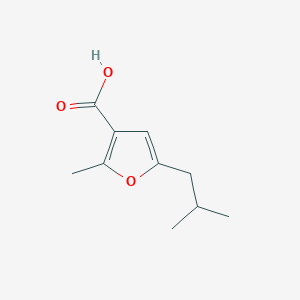
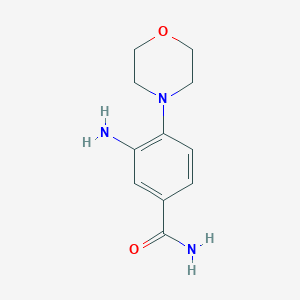
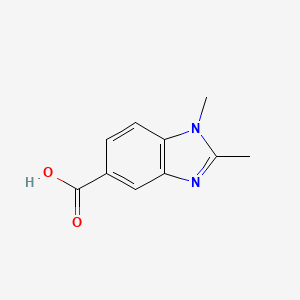
![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)
![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)
